Technetium Tc-99m disofenin
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Overview
Description
Technetium Tc-99m disofenin is a radiopharmaceutical agent used primarily in hepatobiliary imaging for diagnostic purposes. It is particularly effective for both planar and single photon tomographic scintigraphy, allowing for the quantitative measurement of liver, gallbladder, and bile duct function, as well as the detection of anatomical changes in the hepatobiliary system .
Preparation Methods
Technetium Tc-99m disofenin is prepared by reconstituting a lyophilized mixture of disofenin and stannous chloride with sterile, non-pyrogenic, oxidant-free sodium pertechnetate Tc-99m injection . The preparation involves the following steps:
Lyophilization: Disofenin and stannous chloride are lyophilized and stored under nitrogen.
Reconstitution: The lyophilized mixture is reconstituted with sodium pertechnetate Tc-99m injection.
Quality Control: The reconstituted solution undergoes quality control to ensure the correct radiochemical purity and stability.
Chemical Reactions Analysis
Technetium Tc-99m disofenin undergoes various chemical reactions, primarily involving coordination chemistry. The key reactions include:
Oxidation and Reduction: Technetium can exist in multiple oxidation states, and its complexes can undergo redox reactions.
Coordination: Technetium forms coordination complexes with ligands, which determine the chemical properties and stability of the radiopharmaceutical.
Common reagents used in these reactions include stannous chloride, sodium pertechnetate, and various ligands. The major products formed are technetium-ligand complexes with specific diagnostic properties .
Scientific Research Applications
Technetium Tc-99m disofenin has a wide range of scientific research applications, particularly in the field of nuclear medicine:
Hepatobiliary Imaging: It is used to diagnose acute cholecystitis and other hepatobiliary disorders by visualizing the liver, gallbladder, and bile ducts.
Molecular Imaging: The compound is used in molecular imaging to evaluate the function, physiology, and pathology of organs.
Radiopharmaceutical Development: Research on this compound contributes to the development of new radiopharmaceuticals with improved diagnostic capabilities.
Mechanism of Action
Technetium Tc-99m disofenin functions as a diagnostic agent by emitting gamma rays detectable by imaging equipment. After intravenous injection, the compound is rapidly cleared from the circulation and taken up by hepatocytes. The gamma rays emitted by technetium Tc-99m allow for the visualization of the hepatobiliary system . The molecular targets include the liver, gallbladder, and bile ducts, and the pathways involved are related to the uptake and excretion of the radiopharmaceutical by hepatocytes .
Comparison with Similar Compounds
Technetium Tc-99m disofenin is compared with other similar radiopharmaceuticals, such as technetium Tc-99m mebrofenin and technetium Tc-99m dimethyl acetanilide iminodiacetic acid:
Technetium Tc-99m Mebrofenin: Similar to disofenin, mebrofenin is used for hepatobiliary imaging but has a higher hepatic uptake and faster biliary excretion.
Technetium Tc-99m Dimethyl Acetanilide Iminodiacetic Acid: This compound was used before disofenin and has similar diagnostic applications but differs in the nature of its substituents.
This compound is unique due to its high liver to renal extraction ratio and its reduced dependency on serum bilirubin levels for hepatic uptake .
Properties
Key on ui mechanism of action |
Gallbladder visualization and visualization of intestinal activity occurs by 60 minutes post-injection in individuals with normal hepatobiliary function. Radiopharmaceutical agent is delivered to liver sinusoids via the portal vein and hepatic artery to diffuse through the pores in the endothelial lining to bind to a specific membrane bound carrier, which transports the tracer across the hepatocyte membrane and into the hepatocyte. Once inside the hepatocyte, the tracer may be bound by various enzymes and/or undergo metabolism. |
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Molecular Formula |
C18H26N2O5Tc |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99 |
InChI |
InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1 |
InChI Key |
JNJYQGLIZTUSCW-IEOVAKBOSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Synonyms |
99m Tc Disofenin 99m-Tc-Disofenin 99mTc DISIDA 99mTc Disofenin 99mTc-DISIDA 99mTc-Disofenin Acid, Technetium-99m-Diisopropyliminodiacetic Disofenin, Tc-99m Hepatolite Tc 99m Disofenin Tc-99m Disofenin Technetium 99m Diisopropyliminodiacetic Acid Technetium 99m Disofenin Technetium Tc 99m Disofenin Technetium-99m-Diisopropyliminodiacetic Acid Technetium-99m-Disofenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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